molecular formula C23H24N2O5S B486398 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine CAS No. 667893-15-4

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine

Cat. No.: B486398
CAS No.: 667893-15-4
M. Wt: 440.5g/mol
InChI Key: APMMGUDZZQAART-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole and a methoxynaphthalene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Intermediate:

    • Starting from catechol, the benzo[d][1,3]dioxole ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Synthesis of the Methoxynaphthalene Sulfonyl Chloride:

    • The methoxynaphthalene can be sulfonated using chlorosulfonic acid to form the sulfonyl chloride derivative.
  • Coupling Reaction:

    • The final step involves the nucleophilic substitution reaction where the piperazine ring is coupled with the benzo[d][1,3]dioxole and methoxynaphthalene sulfonyl chloride intermediates under basic conditions, typically using a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted naphthalene derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of both electron-donating and electron-withdrawing groups.

Biology:

  • Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Medicine:

  • Potential applications in the development of new therapeutic agents due to its ability to interact with various biological targets.

Industry:

  • Used in the development of advanced materials, including polymers and nanomaterials, due to its structural complexity and stability.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. The benzo[d][1,3]dioxole and methoxynaphthalene moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the methoxynaphthalene sulfonyl group, resulting in different chemical and biological properties.

    4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazine: Lacks the benzo[d][1,3]dioxole moiety, affecting its overall reactivity and applications.

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine is unique due to the combination of its structural features, which confer specific electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-28-20-8-9-23(19-5-3-2-4-18(19)20)31(26,27)25-12-10-24(11-13-25)15-17-6-7-21-22(14-17)30-16-29-21/h2-9,14H,10-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMMGUDZZQAART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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